molecular formula C9H7FN2O B11909597 5-Fluoro-1-methylindazole-4-carbaldehyde

5-Fluoro-1-methylindazole-4-carbaldehyde

Cat. No.: B11909597
M. Wt: 178.16 g/mol
InChI Key: GPSRFEPZYOXOJB-UHFFFAOYSA-N
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Description

5-Fluoro-1-methylindazole-4-carbaldehyde is an organic compound with the molecular formula C9H7FN2O. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. This compound is notable for its applications in organic synthesis and its potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-methylindazole-4-carbaldehyde typically involves the reaction of indazole with fluoroacetic acid methyl ester and chloroformic acid. The process includes several steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-1-methylindazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products:

Scientific Research Applications

5-Fluoro-1-methylindazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-methylindazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    1-Methylindazole-4-carbaldehyde: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.

    5-Fluoroindazole-4-carbaldehyde: Lacks the methyl group, affecting its solubility and interaction with biological targets.

    5-Fluoro-1-methylindazole-3-carbaldehyde: The position of the aldehyde group is different, leading to variations in chemical behavior and applications.

Uniqueness: 5-Fluoro-1-methylindazole-4-carbaldehyde is unique due to the presence of both the fluorine atom and the methyl group, which confer specific chemical properties and biological activities. These structural features make it a valuable compound for various research and industrial applications .

Biological Activity

5-Fluoro-1-methylindazole-4-carbaldehyde is a compound with the molecular formula C9H7FN2OC_9H_7FN_2O. It belongs to the indazole family, known for its diverse biological activities, including antitumor, antibacterial, and enzyme inhibitory properties. This article explores the biological activity of this compound through various studies and findings.

Property Value
Molecular FormulaC9H7FN2OC_9H_7FN_2O
Molecular Weight180.16 g/mol
IUPAC NameThis compound
CAS NumberNot specified

Antitumor Activity

Recent studies have demonstrated that indazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been reported to inhibit various cancer cell lines effectively. A notable study indicated that related indazole compounds displayed IC50 values in the nanomolar range against specific tumor types, showcasing their potential as anticancer agents .

Antibacterial Activity

The antibacterial efficacy of indazole derivatives has also been investigated. In a study assessing various synthesized compounds, it was found that some derivatives exhibited substantial antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined, revealing that certain derivatives showed promising results compared to standard antibiotics .

Enzyme Inhibition

This compound has been evaluated for its enzyme inhibitory properties. It has been shown to interact with various molecular targets, potentially affecting cellular pathways involved in disease progression. The structure-activity relationship (SAR) studies suggest that modifications on the indazole scaffold can enhance its inhibitory potency .

Study 1: Antitumor Activity Assessment

A study conducted on a series of indazole derivatives, including this compound, demonstrated significant inhibition of tumor growth in mouse models. The compound exhibited an IC50 value of 0.64 μM against the MM1.S multiple myeloma cell line, indicating its potential as a therapeutic agent .

Study 2: Antibacterial Efficacy

In another investigation, the antibacterial activity of synthesized indazole derivatives was evaluated using the agar diffusion method. The results showed that several compounds had notable zones of inhibition against Bacillus subtilis and Staphylococcus aureus. The study concluded that increasing concentrations of these compounds led to enhanced antibacterial activity .

Study 3: Enzyme Interaction Studies

Molecular docking studies revealed that this compound could effectively bind to target enzymes involved in cancer progression. The binding interactions were characterized by favorable docking scores, suggesting a strong potential for therapeutic applications in cancer treatment .

Properties

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

5-fluoro-1-methylindazole-4-carbaldehyde

InChI

InChI=1S/C9H7FN2O/c1-12-9-3-2-8(10)7(5-13)6(9)4-11-12/h2-5H,1H3

InChI Key

GPSRFEPZYOXOJB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=C(C=C2)F)C=O

Origin of Product

United States

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